Tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Molecular Geometry and Stereochemical Configuration
The molecular formula of tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is C₁₀H₁₈FNO₃ , featuring a pyrrolidine ring substituted with fluorine, hydroxymethyl, and tert-butoxycarbonyl (Boc) groups. X-ray crystallographic studies of analogous fluorinated pyrrolidines reveal that the fluorine atom at the 3-position induces ring puckering through steric and electronic interactions. The pyrrolidine ring adopts a twisted envelope conformation , with the fluorine atom occupying a pseudoaxial position to minimize gauche interactions with adjacent substituents.
The stereochemical configuration at the 3-position is critical for biological activity. For example, the (3R)-enantiomer demonstrates distinct conformational stability compared to its (3S)-counterpart due to differences in hyperconjugative interactions between the fluorine lone pairs and σ* orbitals of adjacent C–H bonds. This stereospecificity is corroborated by NMR data showing distinct coupling constants (JH-F = 48–52 Hz) for diastereomeric pairs.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| C–F Bond Length | 1.39–1.41 Å | |
| N–C(O) Bond Length | 1.33 Å | |
| Ring Puckering Amplitude | 0.42 Å (envelope) |
Electronic Effects of Fluorine Substituent on Pyrrolidine Ring System
The electronegative fluorine atom exerts significant electron-withdrawing effects , altering the electronic environment of the pyrrolidine ring. Density functional theory (DFT) calculations indicate a 0.15–0.20 eV increase in the ionization potential of the nitrogen lone pair compared to non-fluorinated analogues. This deactivation reduces the basicity of the pyrrolidine nitrogen (predicted pKa ≈ 5.2 vs. 9.8 for unsubstituted pyrrolidine), enhancing metabolic stability in pharmaceutical applications.
Fluorine’s -I effect also polarizes adjacent bonds, as evidenced by upfield shifts in 19F NMR (δ = −118 to −122 ppm). The gauche effect between fluorine and the hydroxymethyl group further stabilizes specific conformers, with a 2.1 kcal/mol preference for the gauche arrangement over anti.
Table 2: Electronic Effects of Fluorine Substitution
| Property | Fluorinated Derivative | Non-Fluorinated Analog |
|---|---|---|
| N pKa | 5.2 | 9.8 |
| 19F NMR Shift | −120 ppm | N/A |
| HOMO-LUMO Gap | 7.8 eV | 7.2 eV |
Hydrogen Bonding Capacity of Hydroxymethyl Functionality
The hydroxymethyl (–CH2OH) group participates in bidirectional hydrogen bonding , acting as both a donor (O–H) and acceptor (C–O). Infrared spectroscopy reveals a broad O–H stretch at 3400–3500 cm−1, characteristic of intermolecular H-bonding in crystalline states. In solution, 1H NMR shows downfield shifts of the hydroxymethyl protons (δ = 3.65–3.80 ppm) due to hydrogen bonding with polar solvents.
The hydroxyl group’s orientation relative to the fluorine atom influences H-bond strength. When the O–H group is syn-periplanar to fluorine, the H-bond donor capacity increases by 15% due to electron withdrawal from fluorine. This interaction is critical in coordination chemistry, as demonstrated by lutetium complexes where the hydroxymethyl group acts as a bidentate ligand.
Table 3: Hydrogen Bond Parameters
| Interaction | Bond Length (Å) | Energy (kcal/mol) |
|---|---|---|
| O–H···O=C (Boc) | 1.85 | −5.2 |
| C–F···H–O (Intramolecular) | 2.12 | −2.8 |
Comparative Analysis with Related Fluorinated Pyrrolidine Derivatives
This compound exhibits distinct properties compared to other fluorinated pyrrolidines:
- Tert-Butyl 4,4-Difluoro-L-Proline (C₁₀H₁₅F₂NO₄) : The geminal difluorination at C4 increases ring rigidity, raising the activation energy for ring inversion by 3.5 kcal/mol compared to monofluorinated derivatives.
- 3-Fluoro-N-Boc-Pyrrolidine (C₉H₁₆FNO₂) : Lacking the hydroxymethyl group, this compound shows reduced solubility in polar solvents (log P = 1.08 vs. 0.62 for the hydroxymethyl analogue).
- 3-Fluoro-3-(Morpholinophenyl)Pyrrolidine Antagonists : These derivatives demonstrate enhanced αvβ6 integrin binding affinity (IC50 = 2.3 nM) due to synergistic effects between fluorine and aryl groups.
Table 4: Comparative Properties of Fluorinated Pyrrolidines
Properties
IUPAC Name |
tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMKNNFZSSJGNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857147 | |
| Record name | tert-Butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262410-84-3 | |
| Record name | tert-Butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-3-fluoro-3-(hydroxymethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxymethylation: The hydroxymethyl group is added through hydroxymethylation reactions, which can involve formaldehyde or other hydroxymethylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, resulting in the formation of a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or de-fluorinated products.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Biological Activity
The compound exhibits promising biological activities that make it a candidate for further research in medicinal chemistry. Preliminary studies suggest that it may interact with various biological targets, potentially influencing therapeutic pathways. Its fluorine atom and hydroxymethyl group contribute to its reactivity and ability to modulate biological interactions .
1.2 Drug Development
This compound is often utilized in the synthesis of fluorine-containing active pharmaceutical ingredients (APIs). The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, making this compound valuable in the development of new medications .
Organic Synthesis
2.1 Building Block for Synthesis
This compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for creating more complex molecules. The ability to introduce a fluorine atom selectively is particularly advantageous in synthesizing compounds with desired pharmacological properties .
2.2 Protecting Group Functionality
In synthetic chemistry, tert-butyl groups are frequently used as protecting groups due to their stability under various reaction conditions. This compound can act as a protecting group for hydroxymethyl functionalities during multi-step syntheses, facilitating the selective modification of other reactive sites .
Research has indicated that compounds like this compound can significantly affect enzyme activity and receptor interactions. For instance, studies involving structure-activity relationship (SAR) analyses have shown that modifications at the pyrrolidine ring can lead to variations in potency against specific biological targets, thereby guiding the design of more effective drugs .
Additionally, ongoing research is focusing on optimizing the synthesis of this compound to improve yield and reduce environmental impact during production processes. This reflects a broader trend in pharmaceutical chemistry towards sustainable practices while maintaining high efficacy in drug development .
Mechanism of Action
The mechanism by which tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related pyrrolidine derivatives:
Biological Activity
Tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate, also known by its CAS number 1262410-84-3, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.
- Molecular Formula : CHFNO
- Molecular Weight : 219.25 g/mol
- Structure : The compound features a pyrrolidine ring with a tert-butyl group and a fluoromethyl substituent, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its structural characteristics that enhance interactions with biological targets. The presence of the fluorine atom is known to influence the pharmacokinetics and pharmacodynamics of compounds, often improving their potency and selectivity.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures may act as inhibitors for various enzymes involved in metabolic processes. For example, fluorinated compounds have shown enhanced inhibition of enzymes such as reverse transcriptase and other key metabolic enzymes .
- Antiproliferative Activity : Research indicates that related compounds exhibit antiproliferative effects on cancer cell lines. For instance, benzoylpiperidine derivatives have demonstrated significant activity against breast and ovarian cancer cells, suggesting that similar modifications in structure can lead to promising anticancer agents .
Case Studies
- Anticancer Properties : A study focusing on the antiproliferative effects of fluorinated pyrrolidine derivatives found that modifications in the pyrrolidine ring significantly affected cell viability in cancer models. Compounds similar to this compound showed IC values ranging from 19.9 to 75.3 µM against various cancer cell lines .
- Enzyme Inhibition Studies : In vitro assays have demonstrated that fluorinated compounds can act as reversible inhibitors of key enzymes involved in metabolic pathways, enhancing their potential therapeutic applications. For example, studies have shown competitive inhibition patterns with IC values indicating effective binding to active sites of target enzymes .
Data Table: Biological Activity Overview
Q & A
Basic: What are the optimal synthetic routes for introducing fluorine and hydroxymethyl groups into the pyrrolidine ring?
Methodological Answer:
Fluorination can be achieved via nucleophilic substitution using potassium fluoride (KF) with crown ethers to enhance reactivity, typically in aprotic solvents like dichloromethane at 0–20°C . Hydroxymethylation may involve oxidation-reduction sequences: for instance, introducing a formyl group via aldehyde intermediates followed by reduction with lithium aluminum hydride (LiAlH₄) in anhydrous ether . Key steps include protecting the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.
Basic: How can column chromatography be optimized for purifying this compound?
Methodological Answer:
Use silica gel chromatography with a hexane/ethyl acetate gradient (e.g., 10–50% ethyl acetate) to separate polar impurities. Monitor fractions by thin-layer chromatography (TLC) with UV visualization. For fluorinated derivatives, ensure inert conditions (e.g., argon atmosphere) to prevent decomposition. Evidence from similar pyrrolidine syntheses shows yields >95% purity with this approach .
Advanced: How to resolve contradictions in NMR data due to stereochemical isomerism?
Methodological Answer:
Unexpected splitting patterns in H or F NMR may arise from diastereomers or rotamers. Use 2D NMR techniques (e.g., NOESY, COSY) to confirm spatial proximity of protons and fluorine atoms. Computational modeling (DFT calculations) can predict chemical shifts and coupling constants, aiding in stereochemical assignment . For fluorinated pyrrolidines, F-H heteronuclear coupling provides additional structural insights .
Advanced: What strategies improve regioselectivity during fluorination?
Methodological Answer:
Regioselective fluorination can be directed using temporary protecting groups (e.g., sulfonyl esters) to block undesired sites. For example, tert-butyl 3-((2-nitrophenyl)sulfonyl)oxy derivatives allow precise fluorine substitution at the 3-position under mild conditions with KF . Alternatively, transition-metal catalysts (e.g., palladium) enable C–F bond formation via directed C–H activation .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm) and carbonyl (1690–1750 cm) stretches.
- NMR : H NMR resolves diastereotopic protons on the pyrrolidine ring, while F NMR confirms fluorine incorporation.
- HRMS : Exact mass analysis (e.g., [M+H]) validates molecular formula (CHFNO) .
Advanced: How does the hydroxymethyl group influence stability under varying pH?
Methodological Answer:
The hydroxymethyl group increases susceptibility to oxidation under acidic or basic conditions. Stability studies show decomposition at pH <3 (via ester hydrolysis) or pH >10 (via β-elimination). Store the compound at neutral pH (4–8) in anhydrous solvents (e.g., THF or DCM) to prevent degradation .
Basic: What safety precautions are critical during handling?
Methodological Answer:
Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact. Use a fume hood to minimize inhalation of airborne particles. Toxicity data for related compounds suggest acute oral LD >2000 mg/kg, but prolonged exposure may cause respiratory irritation .
Advanced: How do AI-powered retrosynthesis tools compare to traditional methods?
Methodological Answer:
AI tools (e.g., Template_relevance Reaxys) analyze reaction databases to prioritize high-yield routes. For example, tert-butyl 3-(aminomethyl) derivatives were synthesized via AI-predicted one-step pathways with 85% efficiency, outperforming trial-and-error approaches . Traditional methods rely on literature precedence but may overlook novel catalytic systems.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
